Palonosetron, (3R)-

5-HT3 receptor binding affinity pKi

Palonosetron (3R)- (CAS 149654-00-2) is the pharmacologically active (R,R)-enantiomer with ~100-fold higher 5-HT3 binding affinity (pKi 10.5) and >5-fold longer half-life (~40 h) vs. first-generation antagonists. Its unique dual competitive-allosteric binding mechanism delivers superior delayed CINV efficacy where ondansetron/granisetron fail. Stereochemical purity is critical—only the (R,R)-form is active; alternative stereoisomers are inactive. Procure authenticated reference standards for bioavailability, PK/PD modeling, or combination antiemetic research. Simplify dosing with once-daily schedules supported by 97% oral bioavailability.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 149654-00-2
Cat. No. B1252584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalonosetron, (3R)-
CAS149654-00-2
Synonyms2-(1-azabicyclo(2.2.2)oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz(de)isoquinolin-1-one
2-QHBIQO
Aloxi
palonosetron
palonosetron hydrochloride
Palonosetron, (3R)-
palonosetron, (R-(R*,R*))-isomer
palonosetron, (R-(R*,S*))-isomer
palonosetron, (S-(R*,S*))-isomer
RS 25233 197
RS 25233 198
RS 25233-197
RS 25233-198
RS 25233197
RS 25233198
RS 25259
RS 25259 197
RS 25259 198
RS 25259-197
RS 25259-198
RS 25259197
RS 25259198
RS-25233-197
RS-25233-198
RS-25259
RS-25259-197
RS-25259-198
RS25233197
RS25233198
RS25259
RS25259197
RS25259198
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5
InChIInChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17+/m1/s1
InChIKeyCPZBLNMUGSZIPR-WBVHZDCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palonosetron (3R)- (CAS 149654-00-2): Core Specifications for the Second-Generation 5-HT3 Antagonist in CINV and PONV Research


Palonosetron, (3R)- (CAS 149654-00-2) is the pharmacologically active (R,R)-enantiomer of palonosetron, a second-generation serotonin 5-HT3 receptor antagonist [1]. It is distinguished from first-generation agents (ondansetron, granisetron, dolasetron, tropisetron) by an approximately 100-fold higher receptor binding affinity (pKi = 10.5) and a significantly extended plasma elimination half-life (~40 hours) . This compound is utilized in research for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

Why Palonosetron (3R)- Cannot Be Substituted with First-Generation 5-HT3 Antagonists: A Procurement Rationale


Substituting (R,R)-palonosetron with generic first-generation 5-HT3 receptor antagonists (e.g., ondansetron, granisetron) is scientifically invalid due to fundamental differences in molecular pharmacology that drive clinical outcomes. Palonosetron exhibits a dual competitive and allosteric binding mechanism at the 5-HT3 receptor, in contrast to the strictly competitive antagonism of older agents [1]. This unique interaction, combined with a ~100-fold higher binding affinity and a >5-fold longer half-life, results in superior efficacy for delayed CINV, a clinical endpoint where first-generation agents consistently fail [2][3]. Furthermore, the (3R)-, (R,R)-stereochemistry is essential for activity; alternative stereoisomers are significantly less potent or inactive [4].

Palonosetron (3R)-: Quantified Superiority Over First-Generation 5-HT3 Antagonists


Receptor Binding Affinity: Palonosetron (3R)- vs. Ondansetron, Granisetron, Dolasetron, and Tropisetron

Palonosetron (3R)- demonstrates a 5-HT3 receptor binding affinity that is approximately 100-fold higher than first-generation antagonists. In competitive radioligand binding assays, palonosetron exhibits a pKi of 10.5, compared to 8.91 for granisetron, 8.81 for tropisetron, 8.39 for ondansetron, and 7.6 for dolasetron . This translates to a Ki value of approximately 0.17 nM for palonosetron [1].

5-HT3 receptor binding affinity pKi

Clinical Efficacy in Delayed CINV: Palonosetron (3R)- vs. Ondansetron, Dolasetron, and Granisetron

In a pooled analysis of four randomized, double-blind, Phase III trials (n=2,962), palonosetron (0.25 mg or 0.75 mg IV) provided significantly higher complete response (CR) rates in the delayed CINV phase (>24–120 hours post-chemotherapy) compared to a combined comparator group of ondansetron (32 mg), dolasetron (100 mg), and granisetron (40 μg/kg) [1]. The CR rate for palonosetron was 57% versus 45% for older 5-HT3 RAs (P < 0.0001; odds ratio 1.62, 95% CI 1.40–1.88) [1].

CINV delayed emesis complete response

Pharmacokinetic Profile: Extended Plasma Half-Life of Palonosetron (3R)- vs. Ondansetron, Dolasetron, Granisetron, and Tropisetron

Palonosetron (3R)- possesses a significantly longer elimination half-life than first-generation 5-HT3 antagonists. In healthy subjects, the half-life of palonosetron is reported as 24–64.2 hours, compared to 3.5–5.5 hours for ondansetron, 6.9–7.3 hours for dolasetron, 4.9–7.6 hours for granisetron, and 5.7 hours for tropisetron [1]. In cancer patients, the half-life of palonosetron is extended further to approximately 128 hours, versus 4–11 hours for older agents [1]. Other sources report a half-life of ~40 hours .

pharmacokinetics half-life elimination

Unique Allosteric Binding Mechanism: Palonosetron (3R)- vs. Ondansetron and Granisetron

Palonosetron exhibits a dual competitive and allosteric interaction with the 5-HT3 receptor, a mechanism not observed with first-generation antagonists. In competition binding experiments using [3H]-antagonists, the plot of IC50 as a function of radioligand concentration was curvilinear for palonosetron when competing with either granisetron or ondansetron, indicating allosteric modulation [1]. In contrast, ondansetron and granisetron displayed linear plots, characteristic of strictly competitive antagonism [1].

allosteric modulation 5-HT3 receptor mechanism of action

Oral Bioavailability: Palonosetron (3R)- vs. Ondansetron, Granisetron, and Tropisetron

Palonosetron (3R)- exhibits exceptionally high oral bioavailability, a critical parameter for oral formulation development and non-invasive dosing protocols. The oral bioavailability of palonosetron is approximately 97%, which is markedly higher than that of ondansetron (60–70%), granisetron (60%), and tropisetron (60%) [1].

oral bioavailability pharmacokinetics formulation

CYP2D6 Pharmacogenomic Robustness: Palonosetron (3R)- vs. Ondansetron, Dolasetron, and Tropisetron

Unlike other 5-HT3 antagonists primarily metabolized by CYP2D6, palonosetron demonstrates clinical pharmacokinetic parameters that are not significantly different between poor and extensive metabolizers of CYP2D6 substrates [1]. This is in contrast to ondansetron, dolasetron, and tropisetron, which are all metabolized by CYP2D6 and exhibit significant inter-individual variability in exposure and efficacy based on CYP2D6 genotype [2].

pharmacogenomics CYP2D6 metabolism

Palonosetron (3R)-: Optimized Applications for Research and Industrial Use


Preclinical Development of Novel Antiemetic Combination Therapies

Palonosetron (3R)- is the preferred 5-HT3 antagonist backbone for combination antiemetic regimens targeting delayed CINV. Its prolonged half-life (~40–128 hours) and high oral bioavailability (97%) support once-daily or single-dose administration in preclinical models, simplifying dosing schedules and reducing animal handling [1][2]. Its distinct allosteric binding mechanism also makes it an essential control compound for elucidating novel 5-HT3 receptor modulators [3].

Quality Control and Chiral Purity Assessment in Pharmaceutical Manufacturing

The (3R)-, (R,R)-enantiomer is the pharmacologically active species, and its stereochemical purity is a critical quality attribute for drug substance and finished product release. Analytical methods capable of separating the four possible stereoisomers of palonosetron, including diastereoisomers, are essential for demonstrating compliance with regulatory specifications . Procurement of authenticated (3R)-palonosetron reference standards is mandatory for method development, validation, and routine quality control testing.

Clinical Trial Design for CINV Prophylaxis in High-Risk Populations

In clinical trials evaluating antiemetic protocols for patients receiving highly emetogenic chemotherapy or those with a history of refractory CINV, palonosetron (3R)- should be prioritized over first-generation 5-HT3 antagonists. Pooled Phase III data demonstrate a 12% absolute increase in complete response rates for delayed CINV (57% vs. 45%, P<0.0001) [4]. This efficacy advantage is particularly relevant for trials with endpoints focused on the delayed phase (>24–120 hours) or overall complete response.

Pharmacokinetic/Pharmacodynamic Modeling of 5-HT3 Antagonists

For researchers constructing PK/PD models of antiemetic efficacy, palonosetron (3R)- offers a unique dataset combining high receptor affinity (pKi 10.5), prolonged half-life (up to 128 hours in cancer patients), and predictable exposure across CYP2D6 genotypes [1][5]. Its well-characterized clinical PK profile in both healthy subjects and cancer patients provides a robust foundation for in silico simulations and translational research, reducing the confounding influence of inter-individual variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palonosetron, (3R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.